

A Comparative Guide to the Reported NMR Data of Pterocarpadiol C

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Compound of Interest

Compound Name: Pterocarpadiol C

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An Objective Analysis of the Spectroscopic Data for a Rare Pterocarpan

This guide provides a detailed comparison of the reported Nuclear Magnetic Resonance (NMR) data for **Pterocarpadiol C**, a rare 6a,11b-dihydroxypterocarpan. The aim is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available data, its source, and the experimental protocols used for its acquisition. To date, the sole source of experimentally derived NMR data for **Pterocarpadiol C** is from its initial isolation and characterization from the twigs and leaves of *Derris robusta*. This guide presents this foundational data and notes the absence of independent reproducibility studies in the current scientific literature.

Reported NMR Data for Pterocarpadiol C

The first and only report of the isolation and structural elucidation of **Pterocarpadiol C** was by Li et al. in 2015.[1][2] The structure was determined through extensive spectroscopic analysis, primarily 1D and 2D NMR spectroscopy.[1][2] The ^1H and ^{13}C NMR data were recorded in DMSO- d_6 . [1]

Below is a summary of the originally reported NMR data for **Pterocarpadiol C**.

Table 1: ^1H NMR Spectroscopic Data for **Pterocarpadiol C** (DMSO- d_6)

Position	δ (ppm)	Multiplicity	J (Hz)
1	6.80	d	10.0
2	6.09	dd	10.0, 2.0
4	6.36	d	2.0
6 α	4.99	d	10.5
6 β	4.37	d	10.5
7	6.82	s	
10	6.27	s	
11a	4.73	s	
OCH ₂ O	5.96	s	
6a-OH	5.86	s	
11b-OH	5.48	s	
3-OH	9.54	s	

Table 2: ¹³C NMR Spectroscopic Data for **Pterocarpadiol C** (DMSO-d₆)

Position	δ (ppm)	Type
1	132.0	CH
1a	110.1	C
2	106.8	CH
3	160.2	C
4	103.4	CH
4a	156.9	C
6	70.2	CH ₂
6a	78.7	C
6b	114.7	C
7	105.8	CH
8	147.5	C
9	141.6	C
10	102.5	CH
10a	151.7	C
11a	91.4	CH
11b	78.0	C
OCH ₂ O	101.3	CH ₂

Experimental Protocols

The following methodologies are based on the original report of the isolation and characterization of **Pterocarpadiol C**.

Isolation of **Pterocarpadiol C**

The air-dried and powdered twigs and leaves of *Derris robusta* (12.0 kg) were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced

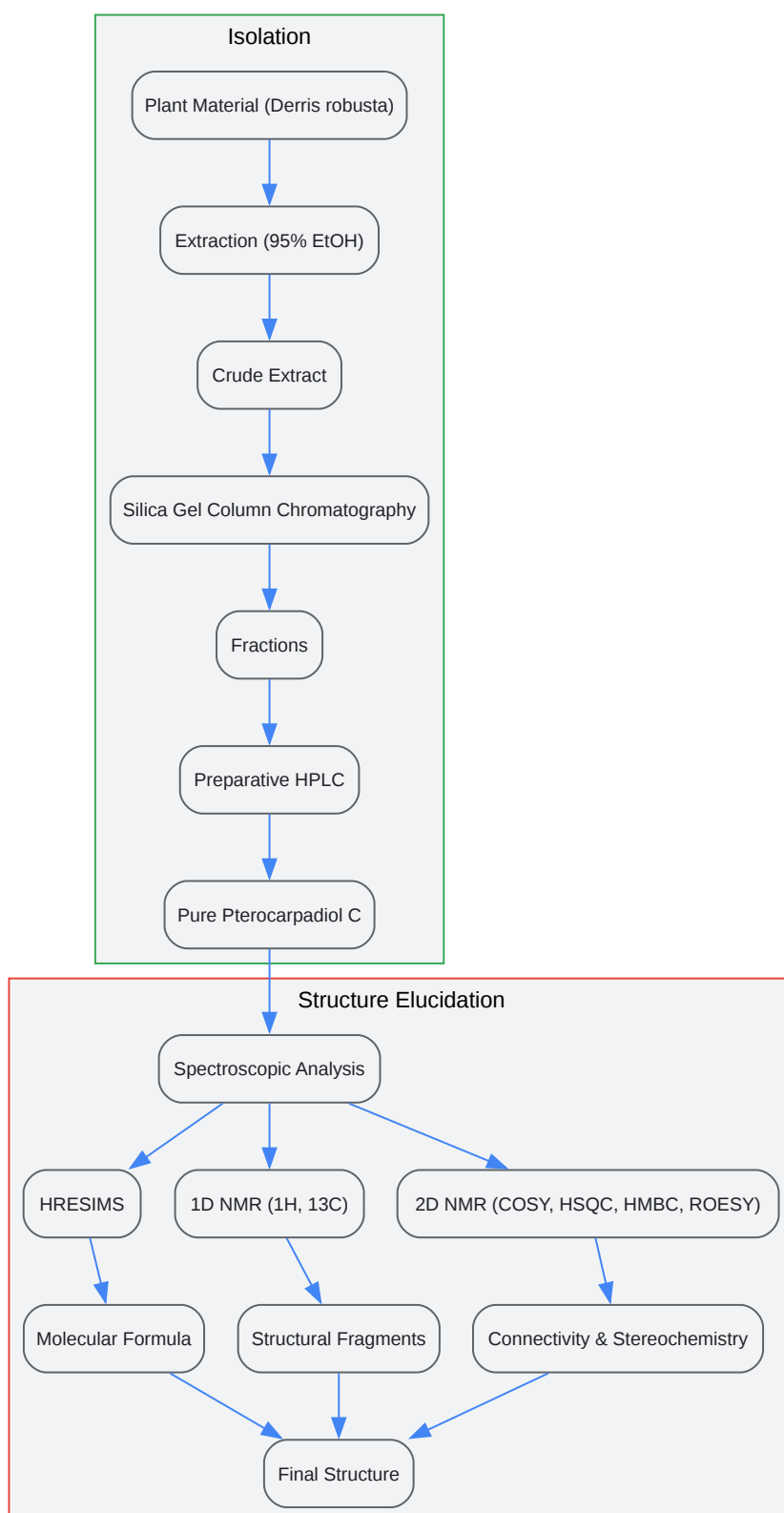
pressure to yield a crude residue (approximately 870 g). This crude extract was then subjected to column chromatography on silica gel, eluting with a petroleum ether/acetone gradient, followed by methanol, to yield nine fractions (A–I). Further purification of the relevant fractions using repeated column chromatography and preparative HPLC yielded pure **Pterocarpadiol C**.

NMR Spectroscopy

^1H , ^{13}C , and 2D NMR (COSY, HSQC, HMBC, and ROESY) spectra were recorded on a Bruker spectrometer. The solvent used was DMSO- d_6 , and chemical shifts were referenced to the solvent signals.

Workflow for Isolation and Structure Elucidation

The general workflow for the isolation and structural elucidation of a natural product like **Pterocarpadiol C** is depicted in the following diagram.



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